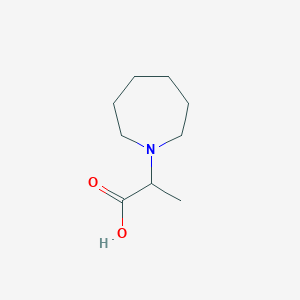

2-(azepan-1-yl)propanoic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(azepan-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(9(11)12)10-6-4-2-3-5-7-10/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFHNKAOCOVFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302914-01-8 | |

| Record name | 2-(1-AZEPANYL)PROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Azepan 1 Yl Propanoic Acid and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

Several established synthetic strategies can be employed for the synthesis of 2-(azepan-1-yl)propanoic acid. These methods are broadly categorized into nucleophilic ring-opening reactions, alkylation and acylation strategies, and transition metal-catalyzed coupling reactions.

Nucleophilic Ring-Opening Reactions of Cyclic Precursors

The synthesis of this compound can be envisioned through the nucleophilic ring-opening of suitable three- or four-membered cyclic precursors by azepane. This approach takes advantage of the ring strain in small heterocyclic rings, which facilitates their opening by nucleophiles.

One plausible route involves the reaction of azepane with a 2-substituted oxirane-2-carboxylic acid derivative. The azepane, acting as a nitrogen nucleophile, would attack one of the electrophilic carbon atoms of the oxirane ring. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of an oxirane-2-carboxylic acid, the attack is likely to occur at the C3 position, leading to the formation of a β-hydroxy-α-amino acid derivative. Subsequent dehydroxylation would be required to yield the target compound.

Alternatively, the nucleophilic ring-opening of an activated aziridine-2-carboxylic acid derivative by a propanoate nucleophile could be considered. The high ring strain of aziridines makes them susceptible to ring-opening by various nucleophiles. organic-chemistry.org The presence of an electron-withdrawing group on the aziridine (B145994) nitrogen activates the ring, facilitating the nucleophilic attack. organic-chemistry.org The reaction of an N-activated 2-carboxyaziridine with a suitable propanoate equivalent could potentially lead to the desired scaffold, although controlling the regioselectivity of the ring-opening would be a critical aspect of this strategy.

| Cyclic Precursor | Nucleophile | General Conditions | Potential Intermediate |

| 2-Methyloxirane-2-carboxylic acid ester | Azepane | Lewis acid or protic acid catalysis | Methyl 2-(azepan-1-yl)-3-hydroxypropanoate |

| N-Tosylaziridine-2-carboxylic acid ester | Propanoic acid dianion | Strong base (e.g., LDA) | Ester of 2-(1-tosyl-azepan-2-yl)propanoic acid |

Interactive Data Table: The table above summarizes potential nucleophilic ring-opening strategies.

Alkylation and Acylation Strategies on Azepane and Propanoic Acid Moieties

Direct alkylation of azepane with a suitable propanoic acid derivative is a straightforward approach to this compound. This typically involves the reaction of azepane with a 2-halopropanoic acid or its ester. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of azepane displaces the halide from the α-carbon of the propanoic acid derivative. To avoid overalkylation, the stoichiometry of the reactants needs to be carefully controlled. nju.edu.cn The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction.

Reductive amination represents another powerful alkylation strategy. This method involves the reaction of azepane with a 2-oxopropanoic acid (pyruvic acid) or its ester to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-substituted amino acid. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govnih.gov

Acylation of azepane with a propanoic acid derivative, followed by reduction of the resulting amide, offers an alternative route. For instance, azepane can be acylated with 2-bromopropionyl chloride to yield 1-(2-bromopropanoyl)azepane. Subsequent reduction of the amide carbonyl and the carbon-bromine bond would lead to the target molecule.

| Strategy | Reactants | Reagents/Conditions | Product |

| Direct Alkylation | Azepane, 2-Bromopropanoic acid | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound |

| Reductive Amination | Azepane, Pyruvic acid | Reducing agent (e.g., NaBH₃CN), pH control | This compound |

| Acylation-Reduction | Azepane, 2-Bromopropionyl chloride | 1. Base (e.g., Triethylamine) 2. Reducing agent (e.g., LiAlH₄) | This compound |

Interactive Data Table: The table above details various alkylation and acylation strategies.

Transition Metal-Catalyzed Coupling Reactions for Scaffold Assembly

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition metal-catalyzed cross-coupling reactions. These methods provide alternative and often milder routes to N-substituted amines compared to classical methods.

The combination of nickel catalysis and photoredox catalysis has emerged as a powerful strategy for the formation of carbon-heteroatom bonds. nih.govrsc.orgacs.org This dual catalytic system can be applied to the synthesis of this compound by coupling azepane with a suitable 2-substituted propanoic acid derivative. For instance, a 2-halopropanoic acid or its ester could serve as the electrophilic coupling partner. The reaction mechanism typically involves the generation of an alkyl radical from the propanoic acid derivative via a single-electron transfer (SET) process mediated by the excited state of a photocatalyst. This radical is then captured by a low-valent nickel complex, which subsequently undergoes reductive elimination with the amine to form the desired C-N bond. rsc.org

Copper-catalyzed reactions have been extensively used for C-N bond formation. A copper-catalyzed coupling of azepane with a 2-halopropanoic acid derivative represents a viable synthetic route. These reactions often require a ligand to stabilize the copper catalyst and a base to promote the reaction. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. While tandem amination/cyclization reactions are powerful for constructing cyclic structures, a direct intermolecular coupling would be more relevant for the synthesis of the acyclic target molecule. A plausible approach would be the copper-catalyzed N-arylation of azepane with a 2-halopropanoic acid derivative, a variation of the well-established Ullmann condensation.

| Catalytic System | Coupling Partners | General Mechanistic Feature |

| Nickel/Photoredox | Azepane, 2-Iodopropanoic acid ester | Generation of an alkyl radical from the propanoic acid derivative. rsc.org |

| Copper(I) Iodide | Azepane, 2-Bromopropanoic acid | Oxidative addition of the halide to the copper catalyst, followed by reductive elimination. |

Interactive Data Table: This table outlines transition metal-catalyzed coupling approaches.

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies can be employed to achieve enantioselectivity in the synthesis of this compound.

One of the most common approaches for the asymmetric synthesis of α-amino acids is the use of chiral auxiliaries. In this method, a chiral auxiliary is attached to the propanoic acid backbone to create a chiral environment. Subsequent alkylation of this chiral substrate with an azepane-containing electrophile, or alkylation of a glycine (B1666218) enolate derived from the chiral auxiliary followed by introduction of the azepane moiety, proceeds with high diastereoselectivity. The chiral auxiliary can then be cleaved to afford the enantiomerically enriched target molecule. Evans oxazolidinones and Schöllkopf's bis-lactim ethers are examples of widely used chiral auxiliaries for this purpose.

Another powerful strategy is asymmetric catalysis. This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of this compound, an asymmetric reductive amination of 2-oxopropanoic acid with azepane could be employed, using a chiral catalyst to induce enantioselectivity in the reduction of the imine intermediate. Chiral phosphoric acids and transition metal complexes with chiral ligands have been successfully used as catalysts for asymmetric reductive aminations.

Furthermore, kinetic resolution of a racemic mixture of this compound or its derivatives can be achieved using enzymatic or chemical methods. This involves the selective reaction of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

| Enantioselective Strategy | Key Principle | Example |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Alkylation of a glycine derivative attached to an Evans oxazolidinone. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. | Asymmetric hydrogenation of an enamine precursor using a chiral rhodium catalyst. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. | Enzyme-catalyzed hydrolysis of a racemic ester of this compound. |

Interactive Data Table: This table summarizes strategies for the enantioselective synthesis.

Asymmetric Approaches Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis is paramount for producing enantiomerically pure compounds, which is often essential for their biological activity. The use of chiral auxiliaries and catalysts provides powerful tools for establishing stereocenters with high fidelity during the synthesis of this compound derivatives. wikipedia.orgsigmaaldrich.com

One effective strategy for the asymmetric synthesis of α-amino acids involves the stereoselective Michael addition of nucleophiles to dehydroalanine (B155165) derivatives. In the context of synthesizing this compound, this would involve the conjugate addition of azepane to a chiral dehydroalanine equivalent. The stereochemical outcome of this reaction can be directed by a chiral auxiliary attached to the dehydroalanine precursor, which effectively shields one face of the molecule, guiding the incoming nucleophile to the opposite face. researchgate.net

The general approach involves the use of a chiral auxiliary, such as an oxazolidinone, which is temporarily incorporated into the dehydroalanine substrate. wikipedia.orgsigmaaldrich.com This auxiliary creates a chiral environment that biases the trajectory of the nucleophilic attack by the azepane. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched α-amino acid derivative. The efficiency of this method relies on the judicious choice of the chiral auxiliary and reaction conditions to maximize diastereoselectivity.

| Step | Description | Key Considerations |

| 1. Auxiliary Attachment | A chiral auxiliary (e.g., Evans oxazolidinone) is attached to a glycine or serine derivative to form a chiral dehydroalanine precursor. | - High yield and no racemization. |

| 2. Michael Addition | Azepane is added as a nucleophile to the dehydroalanine double bond. The chiral auxiliary directs the stereochemistry of the addition. | - Choice of base and solvent to optimize diastereoselectivity. |

| 3. Auxiliary Cleavage | The chiral auxiliary is removed under mild conditions to yield the enantiomerically enriched this compound derivative. | - Conditions must not induce racemization of the product. |

Nature's chiral pool, particularly amino acids like glutamic acid and ornithine, provides a valuable source of stereochemically defined starting materials for the synthesis of complex molecules. These readily available and enantiomerically pure compounds can be elaborated into the target this compound scaffold through a series of stereoretentive or stereoinvertive transformations.

For instance, glutamic acid, with its five-carbon backbone, can serve as a precursor to the azepane ring. A synthetic sequence might involve the reduction of the side-chain carboxylic acid to an alcohol, followed by conversion to a leaving group. The α-amino group can then be protected and the α-carboxylic acid can be homologated to introduce the propanoic acid side chain. Subsequent intramolecular cyclization via nucleophilic substitution would then form the seven-membered azepane ring.

Ornithine, with its terminal amino group on a five-carbon chain, is another suitable starting material. The synthesis could proceed through the protection of the α-amino and carboxylic acid groups, followed by functionalization of the terminal amino group and subsequent ring-closing reactions to form the azepane moiety. The stereocenter at the α-carbon of the starting amino acid is preserved throughout the synthesis, ensuring the enantiopurity of the final product.

Diastereoselective Transformations for Stereocontrol

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. Diastereoselective reactions are employed to selectively form one diastereomer over others. In the synthesis of substituted this compound derivatives, where stereocenters may exist on both the azepane ring and the propanoic acid side chain, diastereoselective transformations are essential.

Methods such as substrate-controlled diastereoselection, where the existing stereochemistry of the starting material dictates the stereochemical outcome of subsequent reactions, are commonly used. For example, the reduction of a ketone on a chiral azepane ring can proceed with high diastereoselectivity due to the steric hindrance imposed by existing substituents. Similarly, alkylation of an enolate derived from a chiral this compound derivative can be highly diastereoselective. nih.gov

Novel and Emerging Synthetic Strategies for Azepane Scaffolds

The construction of the seven-membered azepane ring remains a significant synthetic challenge. Consequently, the development of novel and efficient methods for the synthesis of azepane scaffolds is an active area of research. These emerging strategies often provide more direct and versatile routes to these important nitrogen-containing heterocycles.

Ring Expansion and Ring-Closing Metathesis Methodologies

Ring expansion reactions provide a powerful method for the synthesis of medium-sized rings from more readily available smaller rings. researchgate.net For example, a six-membered piperidine (B6355638) ring can be expanded to a seven-membered azepane ring through various methodologies, such as the Tiffeneau-Demjanov rearrangement or related processes. nih.govresearchgate.net These reactions often proceed with a high degree of stereochemical control, allowing for the synthesis of enantiomerically pure azepane derivatives. semanticscholar.org

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the formation of cyclic structures, including azepanes. nih.govdrughunter.com This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene byproduct, such as ethylene (B1197577). acs.org For the synthesis of this compound derivatives, a precursor containing two terminal alkenes, one attached to the nitrogen and the other at an appropriate position to form a seven-membered ring, can be subjected to RCM to construct the unsaturated azepene ring, which can then be hydrogenated to the corresponding azepane. researchgate.netunimi.it

| Method | Starting Material | Key Transformation | Product |

| Ring Expansion | Substituted Piperidine | Tiffeneau-Demjanov Rearrangement | Substituted Azepane |

| Ring-Closing Metathesis | Acyclic Diene | Ruthenium-catalyzed Metathesis | Unsaturated Azepene |

Intramolecular Reductive Amination and Cyclization Cascades

Intramolecular reductive amination is a highly effective method for the formation of cyclic amines, including azepanes. researchgate.net This reaction involves the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group), followed by in situ reduction to the corresponding cyclic amine. libretexts.org The process can be highly stereoselective, particularly when guided by chiral catalysts or auxiliaries. nih.govresearchgate.net

A synthetic precursor for this compound could be designed with a terminal aldehyde or ketone and an amino group at the appropriate positions. Upon treatment with a reducing agent, such as sodium cyanoborohydride, the molecule would undergo intramolecular cyclization to form the azepane ring. nih.gov

Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules in a single synthetic operation by combining multiple bond-forming events. nih.gov These highly efficient processes can be employed for the construction of azepane scaffolds. For example, a cascade reaction could be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent transformations to build the this compound framework in a highly convergent manner. acs.orgacs.orgacs.org

Cyanamide-Induced Rearrangements for Complex Heterocycles (e.g., 1,3-Diazepanes)

A notable advancement in the synthesis of complex heterocyclic structures, such as 1,3-diazepanes, involves an innovative cyanamide-induced rearrangement of epoxy-δ-lactams. nih.govacs.orgnih.gov This methodology provides a pathway to intricate molecular scaffolds that can be precursors or analogues to functionalized azepane derivatives. The reaction is initiated by the treatment of an epoxy-δ-lactam with cyanamide (B42294), which leads to a cascade of intramolecular rearrangements, ultimately furnishing the 1,3-diazepane (B8140357) ring system. nih.gov

The proposed mechanism commences with the nucleophilic attack of cyanamide on the epoxide, followed by a series of ring-opening and ring-closing events. Spectroscopic evidence has supported the existence of key intermediates in this transformation. nih.gov A significant feature of this method is the potential for diversification. The rearrangement can be intercepted by various nucleophiles, allowing for the introduction of different functional groups into the final product. For instance, the use of sodium methoxide (B1231860) in methanol (B129727) as a nucleophile after the initial reaction with cyanamide has been shown to yield a 1,3-diazepane methyl ester in good yield. nih.gov

While the one-pot procedure for this rearrangement can result in moderate yields, a stepwise approach involving the isolation of a cyanamide intermediate can lead to improved outcomes. nih.gov This synthetic strategy showcases the utility of cyanamide in promoting complex bond reorganizations to access structurally diverse heterocyclic systems.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Epoxy-δ-lactam | 1. Cyanamide, 2. Aqueous Hydroxide | 1,3-Diazepane derivative | 15 | nih.gov |

| Isolated Cyanamide Intermediate | Sodium methoxide, Methanol | 1,3-Diazepane methylester | Good | nih.gov |

Light-Mediated Radical Chemistry for Functionalized Amino Acids

Light-mediated radical chemistry has emerged as a powerful tool for the synthesis of functionalized amino acids, offering mild reaction conditions and high functional group tolerance. mdpi.comresearchgate.net These methods, often employing photoredox catalysis, enable the direct functionalization of C-H bonds in amino acid derivatives, providing a streamlined route to novel structures that would be challenging to access through traditional means. mdpi.com This approach is particularly relevant for the synthesis of derivatives of this compound, where the modification of the amino acid backbone is desired.

Visible light, in combination with a photocatalyst, can initiate single electron transfer (SET) processes, leading to the formation of radical intermediates that can then engage in a variety of bond-forming reactions. mdpi.com For example, the C(sp³)–H alkylation of glycine derivatives has been achieved using N-alkyl-2,4,6-triphenylpyridinium salts in the presence of an iridium complex or an electron donor-acceptor (EDA) complex under visible light irradiation. mdpi.com This strategy has also been successfully extended to the functionalization of glycine-containing peptides. mdpi.com

The versatility of this methodology is further demonstrated by the photo-mediated C(sp³)–H arylation of amino acid derivatives with arenes and heteroaromatic compounds like benzothiazole. mdpi.com These reactions provide direct access to a diverse array of non-proteinogenic amino acids. The development of catalyst-free conditions, although sometimes requiring longer reaction times, further enhances the appeal of this environmentally friendly approach. mdpi.combohrium.com

| Amino Acid Derivative | Functionalization Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Glycine derivative | N-alkyl-2,4,6-triphenylpyridinium salt | Iridium complex, visible light | Alkylated glycine derivative | Not specified | mdpi.com |

| Proline derivative | Benzothiazole | Photocatalyst, visible light | Heteroarylated proline derivative | Moderate | mdpi.com |

| Valine derivative | Benzothiazole | Photocatalyst, visible light | Heteroarylated valine derivative | Moderate | mdpi.com |

Microwave-Assisted Organic Synthesis in Azepane Chemistry

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in the synthesis of azepane-containing compounds, offering significant advantages over conventional heating methods. ajgreenchem.com The use of microwave irradiation can dramatically reduce reaction times, improve product yields, and often leads to cleaner reactions with fewer byproducts. ajgreenchem.comresearchgate.net This technology is based on the efficient heating of polar molecules and solvents by microwave energy, leading to a rapid and uniform temperature increase throughout the reaction mixture. ajgreenchem.com

In the context of azepane chemistry, microwave assistance has been successfully applied to the synthesis of various azepine derivatives. For instance, the synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepine compounds has been achieved through a double nucleophilic aromatic substitution (SNAr) reaction of 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) with primary aliphatic amines under microwave irradiation. researchgate.net This catalyst-free protocol provides a valuable and efficient route to these tricyclic systems.

The synthesis of tetra-azepines has also been accomplished using environmentally benign microwave-assisted methods. sciensage.infoijrpr.com Reactions of dihydroformazan with various reagents such as oxalic acid and ethylene glycol in a microwave oven for very short durations (1-2 minutes) have yielded the desired tetra-azepine products. sciensage.infoijrpr.com The benefits of MAOS, including enhanced reaction efficiency and reduced environmental impact, position it as a key technology for the sustainable synthesis of azepane derivatives. ajgreenchem.comijrpr.com

| Reactants | Product | Reaction Time | Conditions | Reference |

| 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine), Primary aliphatic amine | 5H-dipyridoazepine derivative | Not specified | Microwave irradiation, NMP (solvent) | researchgate.net |

| Dihydroformazan, Oxalic acid | Tetra-azepine derivative | 1-2 minutes | Microwave irradiation | sciensage.infoijrpr.com |

| Dihydroformazan, Ethylene glycol | Tetra-azepine derivative | 1-2 minutes | Microwave irradiation | sciensage.infoijrpr.com |

Reactivity and Derivatization Chemistry of the 2 Azepan 1 Yl Propanoic Acid Scaffold

Fundamental Chemical Transformations

The chemical behavior of 2-(azepan-1-yl)propanoic acid is dictated by the functional groups present: a secondary amine integrated into the azepane ring and a carboxylic acid side chain. These groups can undergo a variety of transformations, including oxidation, reduction, and substitution reactions, often with a high degree of selectivity.

The azepane ring and the propanoic acid side chain can be selectively targeted for oxidation or reduction, providing pathways to diverse derivatives.

Reduction Reactions: The reduction of derivatives of the this compound scaffold, particularly at the azepane ring, is a key strategy for generating saturated heterocyclic systems. Lactam derivatives, such as 2-oxoazepanes, are common precursors that can be selectively reduced. For instance, the reduction of a 2-oxoazepane ring using reducing agents like lithium aluminum hydride (LiAlH₄) effectively converts the amide bond to an amine, yielding the saturated azepane structure. acs.org This transformation is a fundamental step in the synthesis of many azepane-containing compounds. acs.org

More sophisticated methods involving biocatalysis have also been developed. Ketoreductases (KREDs) can be employed for the stereoselective reduction of oxo-functionalized azepane rings. acs.org Furthermore, the selective reduction of a 2-oxoazepane amino acid has been shown to produce diastereomerically pure (3R,4S)-4-amino-4-carboxy-3-methylazepane, demonstrating the high degree of stereocontrol achievable in these reactions. nih.gov

Oxidation Reactions: The oxidative cleavage of the C=C bond in unsaturated precursors, followed by a ring-closing double reductive amination, is a powerful method for synthesizing functionalized azepane β-amino acid derivatives. thieme-connect.com This process involves cleaving a cycloalkene ring using methods like ozonolysis or osmium-catalyzed dihydroxylation followed by periodate (B1199274) oxidation, which generates a diformyl intermediate that can then be cyclized to form the azepane ring. thieme-connect.com

The following table summarizes key selective reduction and oxidation-based synthetic transformations relevant to the azepane scaffold.

| Reaction Type | Substrate Moiety | Reagents/Conditions | Product Moiety | Reference |

|---|---|---|---|---|

| Reduction | Lactam (2-Oxoazepane) | Lithium Aluminum Hydride (LiAlH₄) | Azepane | acs.org |

| Reduction | Lactam (2-Oxoazepane) | Selective reducing agents | Diastereomerically pure Azepane | nih.gov |

| Oxidative Ring Cleavage / Reductive Amination | Cycloalkene | 1. Ozonolysis or OsO₄/NaIO₄2. Reductive Amination | Functionalized Azepane | thieme-connect.com |

The nucleophilic nitrogen of the azepane ring and the electrophilic carbonyl carbon of the propanoic acid side chain are primary sites for substitution reactions.

Reactions at the Azepane Nitrogen: The lone pair of electrons on the nitrogen atom of the azepane ring makes it a potent nucleophile. libretexts.org It readily reacts with a variety of electrophiles. This reactivity is fundamental to many derivatization strategies. Common electrophilic partners include alkyl halides and acyl chlorides, which lead to N-alkylation and N-acylation, respectively. These reactions are crucial for introducing diverse substituents onto the heterocyclic core, thereby modulating the molecule's physicochemical properties. The nucleophilicity of the nitrogen atom is a key factor in its biological function and its utility in synthesis, where it can participate in forming covalent bonds with electron-deficient species. nih.gov

Reactions at the Propanoic Acid Side Chain: The propanoic acid group contains an electrophilic carbonyl carbon that is susceptible to nucleophilic attack. libretexts.org This allows for the formation of esters, amides, and other carboxylic acid derivatives. Activation of the carboxyl group, for instance by converting it to an acid chloride or using coupling reagents, enhances its reactivity towards nucleophiles like alcohols and amines. This facilitates the covalent linkage of the this compound scaffold to other molecules, a common strategy in the development of peptides and other complex structures. libretexts.org

| Reaction Type | Reactive Site | Reagent Type | Resulting Functional Group |

| Nucleophilic Substitution | Azepane Nitrogen (Nucleophile) | Electrophiles (e.g., Alkyl Halides) | N-Substituted Azepane |

| Nucleophilic Acyl Substitution | Propanoic Acid Carbonyl (Electrophile) | Nucleophiles (e.g., Alcohols, Amines) | Ester, Amide |

Intramolecular Rearrangements and Cyclization Processes

Derivatives of the this compound scaffold, particularly those containing an oxo-group on the azepane ring, can undergo fascinating intramolecular rearrangements to form new heterocyclic systems.

A notable transformation is the spontaneous rearrangement of certain 4-carboxy-2-oxoazepane α,α-amino acids into more stable 2'-oxopiperidine-containing β-amino acids. nih.gov This remarkable ring contraction occurs under relatively mild conditions, such as the basic or acidic hydrolysis of the corresponding amino acid ester. nih.gov The process involves the cleavage of an amide bond within the seven-membered ring and the formation of a new C-C bond, leading to a six-membered piperidine (B6355638) derivative. nih.gov This rearrangement is highly stereoselective, particularly under acidic conditions, providing a synthetic route to enantiopure β-amino acids, which are valuable scaffolds for peptidomimetics. nih.gov

The ease with which the oxoazepane-to-oxopiperidine rearrangement occurs, often at room temperature, has prompted detailed mechanistic investigations. nih.gov Quantum mechanical studies suggest that the reaction proceeds through a concerted mechanism. nih.gov The energy of the transition state is significantly lowered by the participation of a catalytic water molecule, which facilitates the necessary proton transfers. nih.gov

Interestingly, the carboxylic acid group at the C4 position of the 2-oxoazepane ring plays a crucial role in facilitating the rearrangement through intramolecular catalysis. nih.gov It is believed to directly participate in the bond-breaking and bond-forming steps, explaining the remarkable spontaneity of a process that typically requires harsh conditions for amide bond cleavage. nih.gov

| Initial Scaffold | Conditions | Final Scaffold | Key Mechanistic Features | Reference |

| 4-Carboxy-2-oxoazepane α,α-amino acid ester | Acidic or Basic Hydrolysis | 2'-Oxopiperidine β(2,3,3)-amino acid | Concerted mechanism, Intramolecular catalysis by C4-carboxy group, Catalytic role of water | nih.gov |

Strategies for Functionalization and Diversification of the Scaffold

A variety of synthetic strategies have been developed to functionalize and diversify the azepane scaffold, enabling the creation of libraries of compounds with unique substitution patterns and biological activities.

Tandem Catalytic Reactions: Copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with amines provide an efficient route to trifluoromethyl-substituted azepine derivatives. nih.gov This method combines intermolecular amine addition with intramolecular cyclization in a single step. nih.gov

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the expansion of a piperidine ring. rsc.org This strategy offers a way to build the seven-membered ring from a more readily accessible six-membered precursor.

Oxidative Ring Opening and Recyclization: A powerful protocol for the stereocontrolled synthesis of functionalized azaheterocycles involves the oxidative cleavage of a C=C bond in a substituted cycloalkene, followed by a ring-closing double reductive amination. thieme-connect.com This method allows for the creation of diverse azepane β-amino acid derivatives from cyclic olefin precursors. thieme-connect.com

N-H Insertion and Cyclization Cascades: One-pot rhodium-catalyzed reactions involving N-H insertion and subsequent cyclization can be used for the rapid assembly of 2,2-disubstituted azepanes bearing various functional groups. researchgate.net

Deconstructive Functionalization: Methods have been developed to convert commercially available nitroarenes into saturated azepane heterocycles. researchgate.net This process involves the generation of nitrene intermediates, which undergo a one-atom ring expansion, followed by hydrogenation to yield the azepane scaffold. researchgate.net

These diverse strategies highlight the synthetic flexibility of the azepane core, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures based on the this compound scaffold.

Formation of Peptide Mimetics and Conformationally Constrained Peptidomimetics

The incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry to develop peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures. nih.govnih.gov The this compound scaffold is particularly useful in this regard due to the conformational rigidity imposed by the seven-membered azepane ring.

When integrated into a peptide sequence, the N-substituted azepane ring restricts the rotational freedom around the N-Cα bond, thereby influencing the local backbone conformation. nih.gov This is a key technique for designing peptides that can adopt and maintain specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. Research on a related azepane quaternary amino acid has shown that it can effectively stabilize 3(10) helical structures even in short peptides, a finding supported by theoretical, NMR, and X-ray crystallographic studies. nih.gov This ability to induce specific, stable conformations is a hallmark of conformationally constrained peptidomimetics, which are designed to mimic the bioactive conformation of a natural peptide ligand while exhibiting improved resistance to enzymatic degradation. researchgate.netrsc.org

The general strategy for creating these mimetics involves the solid-phase or solution-phase synthesis of peptides where one or more natural amino acids are replaced by the this compound unit. The resulting peptidomimetic can then be studied to assess how the induced conformational constraint affects its interaction with biological targets like receptors or enzymes.

| Structural Modification | Primary Effect | Application in Peptidomimetics | Reference Example |

|---|---|---|---|

| N-Alkylation (e.g., Azepane Ring) | Restricts N-Cα bond rotation. | Stabilizes specific secondary structures (e.g., helices, β-turns). nih.gov | Azepane quaternary amino acids inducing 3(10) helices. nih.gov |

| Cyclization | Reduces overall conformational freedom of the peptide backbone. | Enhances receptor binding affinity and metabolic stability. researchgate.net | Cyclic enkephalin analogues for opioid receptor selectivity. researchgate.net |

Incorporation into Macrocyclic Compounds and Complex Bioactive Molecules

The unique structural features of this compound also make it an attractive building block for the synthesis of macrocyclic compounds and other complex bioactive molecules. ijnrd.org Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets and their favorable pharmacological properties. nih.gov

The synthesis of macrocycles often involves the cyclization of a linear precursor. nih.gov The this compound unit can be incorporated into such precursors, with its carboxylic acid and the secondary amine (after formation of a peptide bond) participating in subsequent macrolactamization reactions. The azepane ring can serve as a "turn-inducing" element, helping the linear precursor adopt a conformation that is amenable to cyclization. The incorporation of N-heterocycles is a known strategy in the design of macrocycles with specific cation-binding or pharmacological properties. researchgate.netmdpi.comnih.gov

Furthermore, the azepane motif is found in various natural products and bioactive molecules known for a wide range of medicinal properties. researchgate.net By using this compound as a synthetic intermediate, chemists can access novel analogues of these complex molecules. The derivatization of the propanoic acid chain allows for its integration into larger molecular frameworks through various coupling reactions, leading to the generation of diverse chemical libraries for drug discovery. mdpi.com

| Synthetic Strategy | Role of N-Heterocyclic Unit | Resulting Molecular Class | Potential Application |

|---|---|---|---|

| Macrolactamization | Acts as a turn-inducer; provides a rigid scaffold segment. | Macrocyclic Peptides/Peptidomimetics. nih.gov | Inhibitors of protein-protein interactions. |

| Multicomponent Reactions | Provides structural diversity and complexity in a single step. | Diverse heterocyclic scaffolds. researchgate.net | Generation of libraries for high-throughput screening. |

| Transition Metal-Catalyzed Cross-Coupling | Serves as a coupling partner for ring formation. | Bioactive Macrocycles. nih.gov | Anticancer agents, antibiotics. nih.gov |

Precursor Applications in the Synthesis of Ionic Liquids and Specialty Chemicals

The chemical structure of this compound, containing both an acidic carboxylic group and a basic tertiary amine, makes it an ideal precursor for the synthesis of amino acid ionic liquids (AAILs). Ionic liquids are salts with melting points below 100°C and are explored as "green solvents" and functional materials due to their low volatility and tunable properties. scialert.net

AAILs can be synthesized from this compound through two main pathways. The carboxylic acid can be deprotonated to form the anionic part of the ionic liquid, paired with a suitable organic cation. Alternatively, the tertiary nitrogen of the azepane ring can be quaternized via alkylation to form the cationic part, which is then paired with a selected anion. researchgate.net Ionic liquids derived from amino acids are of particular interest because they are often biocompatible, biodegradable, and can be derived from renewable resources. lookchem.com A related compound, 3-(azepan-1-yl)propanoic acid, has been explicitly noted for its use in the synthesis of uni-nuclear and bi-nuclear tertiary ammonium (B1175870) ionic liquids.

Beyond ionic liquids, this compound serves as a versatile starting material for a range of specialty chemicals. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the azepane ring can undergo various transformations. These reactions allow for the production of a diverse array of chemical intermediates that are valuable in the pharmaceutical, agrochemical, and materials science industries.

| Product Class | Synthetic Transformation | Key Features of Product | References |

|---|---|---|---|

| Amino Acid Ionic Liquids (AAILs) | Acid-base neutralization or N-alkylation (quaternization). | Low volatility, biocompatibility, tunable properties. | scialert.net |

| Specialty Amides/Esters | Coupling reactions at the carboxylic acid group. | Serve as intermediates for more complex molecules. | |

| Quaternary Ammonium Salts | Alkylation of the azepane nitrogen. | Used as phase-transfer catalysts, antimicrobials. |

Conformational Analysis and Advanced Computational Studies

Structural Dynamics and Conformational Flexibility of Seven-Membered Azepane Rings

The inherent flexibility of the seven-membered azepane ring in 2-(azepan-1-yl)propanoic acid results in a complex conformational landscape. Understanding these dynamics is fundamental to predicting its interaction with biological macromolecules.

The azepane ring typically adopts several low-energy conformations, with the most common being the chair and twist-boat forms. The chair conformation is often the most stable, but the molecule can readily interconvert between various forms. The energy barriers for these interconversions are relatively low, leading to a dynamic equilibrium of multiple conformers in solution. Computational studies, such as those employing density functional theory (DFT), are instrumental in mapping these interconversion pathways and determining the relative energies of the different conformational states.

The introduction of substituents onto the azepane ring can significantly alter its conformational preferences. Fluorination, for instance, is a common strategy in medicinal chemistry to modulate a molecule's properties. The strong C-F bond can introduce steric and electronic effects that favor specific ring puckering, effectively "locking" the ring into a more rigid conformation. This conformational restriction can enhance binding affinity to a target protein by reducing the entropic penalty upon binding. The effect of fluorination is highly dependent on its position and stereochemistry on the azepane ring.

Molecular Modeling and Simulation Approaches in Drug Design

Computational modeling and simulation are indispensable tools for predicting how this compound and its derivatives might behave as therapeutic agents. These methods provide insights at the atomic level, guiding the design of more potent and selective drug candidates.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Software like AutoDock Vina is widely used for this purpose. In silico docking studies with derivatives of this compound help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. These studies are crucial for understanding the structure-activity relationship (SAR) and for designing new analogs with improved binding characteristics. The binding energies calculated from these docking simulations provide a quantitative measure of the ligand's potential efficacy.

Table 1: Representative Molecular Docking Results

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Protein Kinase X | This compound | -7.2 | ASP-145, LYS-88, PHE-201 |

Note: The data in this table is illustrative and based on typical findings from molecular docking studies.

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These calculations are employed to study the energetics of different conformers of this compound, transition states for conformational changes, and the mechanisms of chemical reactions. By calculating properties such as molecular orbital energies and charge distributions, DFT can offer deep insights into the molecule's reactivity and stability, which are critical for predicting its metabolic fate and potential for chemical modification.

Molecular dynamics simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose obtained from molecular docking. These simulations can reveal how the ligand and protein adapt to each other and can highlight the most persistent and important interactions. Analysis of MD trajectories can provide information on the frequency and duration of specific hydrogen bonds or other contacts, offering a more realistic picture of the binding event than static docking models.

Table 2: Summary of Computational Methods and Their Applications

| Computational Method | Application in the Study of this compound | Key Insights |

|---|---|---|

| Molecular Docking (e.g., AutoDock Vina) | Prediction of binding mode and affinity to protein targets. | Identification of key binding interactions and structure-activity relationships. |

| Quantum Mechanics (QM/DFT) | Calculation of conformational energies, reaction mechanisms, and electronic properties. | Understanding of molecular stability, reactivity, and conformational preferences. |

In Silico Pharmacophore Modeling and Ligand Design Algorithms (e.g., FRAME, AutoDesigner)

The integration of computational tools in modern drug discovery has significantly accelerated the identification and optimization of novel therapeutic agents. For a molecule such as this compound, which contains a flexible seven-membered azepane ring, understanding its conformational behavior and potential interactions with biological targets is paramount. In silico techniques, particularly pharmacophore modeling and advanced ligand design algorithms, provide a rational framework for exploring its therapeutic potential.

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a ligand to interact with a specific receptor and elicit a biological response. For this compound, a hypothetical pharmacophore model can be constructed to identify its key interactive features. The process involves analyzing the spatial distribution of features that could be crucial for receptor binding.

The primary pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor (HBA) feature associated with the oxygen atom of the carboxyl group.

A Hydrogen Bond Donor (HBD) feature from the hydroxyl moiety of the carboxyl group.

A Positive Ionizable (PI) or H-bond donor feature associated with the tertiary amine of the azepane ring, particularly if protonated under physiological conditions.

Hydrophobic (H) / Aromatic (AR) features derived from the aliphatic carbon skeleton of the azepane ring.

These features can be mapped in 3D space to create a model that serves as a template for designing new molecules or screening virtual compound libraries for potential hits with similar interaction profiles.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carboxyl Oxygen | Forms hydrogen bonds with receptor residues like Lys, Arg, His. |

| Hydrogen Bond Donor (HBD) | Carboxyl Hydroxyl | Donates a hydrogen bond to receptor residues like Asp, Glu, Ser. |

| Positive Ionizable (PI) | Azepane Nitrogen | Can form ionic or hydrogen bonds if protonated. |

Building upon pharmacophore models, de novo ligand design algorithms like AutoDesigner offer a powerful approach to systematically generate novel chemical entities with desired properties. These algorithms function by designing, evaluating, and optimizing billions of molecules in silico based on a set of predefined project parameters, which can include structural novelty, desired physicochemical properties, and predicted potency.

AutoDesigner, for instance, operates through a process of scaffold design and decoration. Starting with a known ligand or a core scaffold, the algorithm explores vast chemical space to identify novel cores and subsequently decorates them with various R-groups to optimize binding affinity and other properties. This process is particularly valuable for a molecule like this compound, where the azepane ring can serve as a versatile scaffold for chemical modification.

In a hypothetical application to this compound, an algorithm like AutoDesigner could be employed to:

Explore Scaffold Diversity: Replace the azepane ring with other cyclic or heterocyclic systems to discover novel core structures that maintain or improve the desired pharmacophoric arrangement.

Optimize Substituents: Systematically add or modify substituents on the azepane ring or the propanoic acid side chain to enhance target affinity and selectivity.

Predictive Modeling: Utilize integrated computational methods to predict key parameters such as binding affinity (ΔG), selectivity against off-targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for the newly designed compounds.

The output of such an algorithm is typically a prioritized list of novel molecular designs, ranked by their predicted fitness according to the multi-parameter optimization goals. This allows medicinal chemists to focus their synthetic efforts on a smaller, more promising set of computer-generated candidates.

Table 2: Exemplary Output from a Hypothetical AutoDesigner Run on a this compound Scaffold

| Compound ID | Modification from Parent Scaffold | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Selectivity Score | Novelty Score |

|---|---|---|---|---|

| AD-001 | Parent Compound | -7.5 | 0.65 | N/A |

| AD-045 | 4-fluoro substitution on azepane ring | -8.2 | 0.78 | 0.85 |

| AD-112 | Propanoic acid replaced with bioisosteric tetrazole | -8.0 | 0.72 | 0.91 |

| AD-256 | Azepane ring replaced with piperidine (B6355638) ring | -7.1 | 0.60 | 0.75 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output generated by ligand design algorithms.

Algorithms such as FRAME (Fragment-based Mapping and Exploration) operate on similar principles, utilizing fragment-based approaches to construct novel ligands within the constraints of a receptor's binding site or a pharmacophore model. By combining computational power with medicinal chemistry principles, these advanced tools provide an indispensable platform for navigating the complexities of modern drug design, enabling the rational evolution of simple scaffolds like this compound into potent and selective therapeutic candidates.

Applications in Medicinal Chemistry and Drug Discovery

2-(azepan-1-yl)propanoic Acid as a Privileged Building Block and Chiral Scaffold

In the realm of drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a valuable starting point for the development of new drugs. While the term is often applied to more complex ring systems, the fundamental components of this compound, namely the azepane ring and the chiral propanoic acid side chain, are features found in numerous biologically active compounds.

The azepane ring, a seven-membered saturated heterocycle, offers a three-dimensional structure that can be advantageous for binding to the active sites of enzymes and receptors. The propanoic acid moiety provides a carboxylic acid group, which is a common feature in many drugs and can participate in crucial interactions such as hydrogen bonding with biological targets. The strategic combination of these two components in this compound makes it a potentially useful building block for creating libraries of compounds to be screened for various pharmacological activities.

The synthesis of derivatives based on this scaffold allows for systematic modifications to explore structure-activity relationships (SAR). For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, while the azepane nitrogen can be further functionalized. This modularity enables medicinal chemists to fine-tune the physicochemical properties and biological activity of the resulting molecules.

The presence of a chiral center at the alpha-position of the propanoic acid moiety in this compound is of significant importance in drug development. It is well-established that the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Therefore, the ability to synthesize and utilize enantiomerically pure forms of this compound is crucial for the development of safe and effective drug candidates. The use of a single, active enantiomer can lead to a better therapeutic index, reduced side effects, and a more predictable dose-response relationship. Various methods of asymmetric synthesis and chiral resolution can be employed to obtain the desired enantiomer of this building block for incorporation into more complex drug molecules.

Exploration of Biological Activities and Therapeutic Potentials

While comprehensive biological data specifically for this compound is not extensively documented in publicly available literature, the structural class of cyclic amino acid derivatives has been investigated for various therapeutic applications, including in oncology.

The search for novel anticancer agents is a continuous effort in medicinal chemistry. The unique structural features of compounds like this compound make them interesting candidates for evaluation in this area.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

| Compound Derivative | Target Cell Line | IC50 (µM) |

| Derivative A | Breast Cancer (MCF-7) | Data Not Available |

| Derivative B | Endometrial Cancer (Ishikawa) | Data Not Available |

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the provided search results.

Many anticancer drugs function by inhibiting specific enzymes that are crucial for the growth and survival of cancer cells. Protein kinases, such as Protein Kinase A (PKA) and Cyclin-Dependent Kinase 2 (CDK2), as well as enzymes involved in DNA repair like Poly(ADP-ribose) Polymerase (PARP), are important targets in cancer therapy. The design of molecules that can selectively bind to and inhibit these enzymes is a key strategy in modern drug discovery.

Derivatives of this compound could be designed to fit into the active sites of these enzymes. For example, the azepane ring could occupy a hydrophobic pocket, while the carboxylic acid or its derivatives could form key interactions with amino acid residues in the active site. Computational modeling and screening techniques could be employed to predict the binding affinity of such compounds and guide their synthesis and biological evaluation.

Table 2: Potential Cancer-Related Molecular Targets for this compound Derivatives

| Target Enzyme | Rationale for Inhibition | Potential for Inhibition by Derivatives |

| Protein Kinase A (PKA) | Involved in cell proliferation and survival pathways. | Structural modifications could lead to competitive binding at the ATP-binding site. |

| Poly(ADP-ribose) Polymerase (PARP) | Crucial for DNA repair; inhibition can lead to synthetic lethality in certain cancers. | The scaffold could be elaborated to mimic the nicotinamide portion of the NAD+ substrate. |

| Cyclin-Dependent Kinase 2 (CDK2) | A key regulator of the cell cycle; its inhibition can lead to cell cycle arrest. | The core structure could serve as a basis for designing ATP-competitive inhibitors. |

This table outlines the theoretical potential for inhibition, as specific inhibitory data for this compound is not available in the provided search results.

Antimicrobial and Antiviral Efficacy Studies

Derivatives of this compound have been the subject of various studies to determine their effectiveness against microbial and viral threats. Research has explored their activity against resilient bacterial strains, their potential as foundational structures for new antibiotics, and their ability to inhibit viral mechanisms, particularly in the influenza virus.

Activity Against Multi-Drug Resistant Bacterial Strains

The rise of multi-drug resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. In this context, compounds featuring the azepane ring, a seven-membered nitrogen-containing heterocycle, have garnered scientific interest.

A series of semisynthetic triterpenoids incorporating an A-ring azepano fragment were synthesized and evaluated for their antimicrobial activity against key ESKAPE pathogens, which include a number of MDR bacteria. Several of these azepano derivatives demonstrated potent antimicrobial activities. For instance, azepanouvaol and azepano-glycyrrhetol-tosylate showed strong activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of ≤ 0.15 μM, an efficacy that surpasses the antibiotic vancomycin. nih.gov Another compound, azepanobetulinic acid cyclohexyl amide, also exhibited a significant bacteriostatic effect against MRSA (MIC ≤ 0.15 μM) and was noted for its low cytotoxicity, marking it as a potential non-cytotoxic anti-MRSA agent. nih.gov

Further research into other azepine derivatives has also shown promising results. In one study, a series of new pyridobenzazepine derivatives were tested against several Gram-negative and Gram-positive bacteria. One particular derivative displayed a broad spectrum of potent activity, with MIC values ranging from 39–78 µg/mL against the tested bacteria. shd.org.rsresearchgate.net

Antimicrobial Activity of Azepane Derivatives Against MRSA

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Compound |

|---|---|---|---|

| Azepanouvaol | MRSA | ≤ 0.15 μM | Vancomycin |

| Azepano-glycyrrhetol-tosylate | MRSA | ≤ 0.15 μM | Vancomycin |

| Azepanobetulinic acid cyclohexyl amide | MRSA | ≤ 0.15 μM | N/A |

Potential as Lead Compounds for New Antibiotics

The structural features of azepane-containing compounds make them attractive candidates as lead compounds for the development of new antibiotics. A lead compound is a chemical starting point for the creation of a new drug. The goal is to modify the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties.

The demonstrated efficacy of azepane derivatives against MDR strains like MRSA positions them as valuable scaffolds in antibiotic research. nih.govnih.gov For example, the design of azepane-glycosides, where the azepane scaffold replaces the traditional 2-deoxystreptamine unit found in natural aminoglycoside antibiotics, has been explored. These novel compounds showed target binding and translation inhibition in the low micromolar range and were effective at inhibiting the growth of Staphylococcus aureus, including aminoglycoside-resistant strains. nih.gov This rational design approach highlights the potential of using the azepane moiety as a foundational element for building new classes of antibiotics that can circumvent existing resistance mechanisms. nih.gov

Anti-influenza Activity through Ion Channel Inhibition

The influenza A virus M2 protein is an integral membrane protein that forms a proton-selective ion channel, which is crucial for viral replication. nih.gov This channel allows protons to flow from the acidic endosome into the interior of the virus particle, a process necessary for the release of the viral genetic material into the host cell. nih.govmdpi.com The M2 ion channel has been a key target for antiviral drugs like amantadine and rimantadine. nih.gov

Research has focused on developing new inhibitors that can overcome the widespread resistance to these older drugs. plos.org In this vein, various analogs of amantadine have been synthesized and evaluated. researchgate.net Studies have explored compounds with different cyclic amine structures to enhance binding within the M2 channel pore. nih.gov While some azepine derivatives were found to be less active than amantadine, other related heterocyclic structures showed higher potency against influenza A strains. researchgate.net The development of compounds containing scaffolds like azaspiro has been part of the strategy to discover new chemotherapeutic agents targeting the M2 proton channel. nih.gov These efforts aim to create novel inhibitors effective against both wild-type and amantadine-resistant mutant ion channels. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Research

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.orgresearchgate.net Research into novel propanoic acid derivatives continues to explore new compounds with potentially improved efficacy and safety profiles.

In a notable study, a structurally related pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was evaluated for its anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net The anti-inflammatory activity was assessed using a carrageenan-induced paw edema model in rats. A single administration of the compound at 20 mg/kg significantly reduced paw edema. nih.gov More impressively, after 14 days of repeated administration, all tested doses (10, 20, and 40 mg/kg) showed significant inhibition of paw edema at all measurement time points. nih.govresearchgate.net

The study also investigated the compound's effect on key cytokines in a lipopolysaccharide (LPS)-induced systemic inflammation model. After repeated treatment, the 40 mg/kg dose significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.govresearchgate.net Interestingly, levels of the anti-inflammatory cytokine TGF-β1 were significantly elevated after both single and repeated doses. nih.govresearchgate.net Levels of another anti-inflammatory cytokine, IL-10, remained unaffected. nih.gov This selective cytokine modulation suggests a distinct immunomodulatory mechanism, positioning such compounds as promising candidates for targeted anti-inflammatory therapies. nih.govresearchgate.net

Effect of a Propanoic Acid Derivative on Cytokine Levels

| Cytokine | Effect (after repeated dosing) | Significance |

|---|---|---|

| TNF-α (pro-inflammatory) | Significantly Decreased | p = 0.032 |

| TGF-β1 (anti-inflammatory) | Significantly Increased | p = 0.045 |

| IL-10 (anti-inflammatory) | Unaffected | p = 0.950 |

Data from a study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. nih.govresearchgate.net

Receptor Modulation and Ligand Development

G Protein-Coupled Receptor Ligand Development

G protein-coupled receptors (GPCRs) are the largest family of human membrane proteins and are among the most important targets for drug discovery. nih.gov They play a critical role in maintaining numerous physiological processes by mediating cellular responses to a wide variety of external signals, including hormones and neurotransmitters. nih.gov

The development of ligands—molecules that bind to receptors—is a cornerstone of modern pharmacology. The goal is to design selective ligands that act on specific GPCRs to achieve a desired therapeutic outcome. nih.gov The chemical structure of a ligand is paramount to its binding affinity and selectivity. Heterocyclic scaffolds, such as the azepane ring, are common structural motifs in medicinal chemistry used in the design of GPCR ligands. The unique three-dimensional shape and chemical properties of the azepane ring can facilitate interactions with the complex binding pockets of GPCRs. While specific research on this compound as a GPCR ligand is not detailed in the available literature, the development of novel compounds incorporating such scaffolds is an active area of research for creating new and improved drugs targeting this vital receptor family. researchgate.net

Histamine (B1213489) H3 and Sigma-1 Receptor Antagonism for Antinociceptive Properties

The dual antagonism of histamine H3 (H3R) and sigma-1 (σ1R) receptors has emerged as a promising strategy for the development of novel analgesics, particularly for neuropathic and nociceptive pain. nih.gov The H3 receptor, a G protein-coupled receptor highly expressed in the central nervous system, modulates the release of various neurotransmitters, and its antagonism can lead to antinociceptive effects. nih.gov Simultaneously, the sigma-1 receptor, a unique ligand-regulated chaperone protein, is involved in the modulation of ion channels and neuronal signaling, and its antagonism has been shown to be effective in pain models. monash.edu Recent studies have highlighted that some clinically evaluated H3R antagonists also possess affinity for sigma-1 receptors, which may contribute significantly to their pharmacological profiles and efficacy. nih.govresearchgate.net

Derivatives of this compound are being investigated within this multitarget approach. The azepane moiety, a seven-membered nitrogen heterocycle, is a key structural feature in the design of these dual-target ligands. Research into a series of propionyl-phenoxy-pentyl(-hexyl) derivatives has demonstrated that compounds incorporating an azepane ring exhibit high affinity for the human H3 receptor (hH3R). semanticscholar.org For instance, specific derivatives have shown significant binding affinities, highlighting their potential as components of dual-action antagonists. semanticscholar.org The in vivo pharmacological activity of such dual-affinity ligands appears to correlate with their affinity at sigma-2 receptors as well, suggesting a complex interplay that could be beneficial for treating conditions like obesity, which can have associated pain components. mdpi.com

The rationale for combining H3R and σ1R antagonism lies in their complementary roles in pain pathways. Blockade of H3 autoreceptors can increase histamine release in the central nervous system, which may contribute to analgesia. nih.gov The simultaneous inhibition of σ1 receptors can modulate the function of key players in pain pathogenesis, such as NMDA receptors and various ion channels. monash.edu This dual-action approach may offer a more potent analgesic effect compared to single-target agents.

Below is a table of research findings on specific azepane-containing derivatives targeting the histamine H3 receptor.

| Compound | Structure | Target | Binding Affinity (Ki) [nM] |

|---|---|---|---|

| 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | Azepane-pentyl-oxy-phenyl-propanone | Human H3 Receptor | 30 |

| 1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one | Azepane-hexyl-oxy-phenyl-propanone | Human H3 Receptor | 42 |

Data sourced from a study on multitargeting histamine H3 receptor ligands. semanticscholar.org

Enzyme Inhibition Studies (e.g., Aldose Reductase)

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. mdpi.com The enzyme converts glucose to sorbitol, and the accumulation of sorbitol is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. mdpi.com Consequently, aldose reductase inhibitors (ARIs) are a significant area of research for the prevention and treatment of these complications. nih.gov

Carboxylic acid derivatives represent one of the major classes of aldose reductase inhibitors. mdpi.com The carboxylic acid moiety is often a crucial pharmacophore that interacts with an "anion binding pocket" in the active site of the enzyme. mdpi.com While specific studies on this compound as an aldose reductase inhibitor are not extensively documented in the available literature, the broader class of propanoic acid and other carboxylic acid derivatives has been widely investigated. For example, indol-1-yl acetic acid derivatives have been explored as a promising starting point for designing potent ARIs. nih.gov

The inhibitory potential of these compounds is typically quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies have shown that modifications to the scaffold of carboxylic acid-containing molecules can lead to potent inhibitors with IC50 values in the micromolar to nanomolar range. nih.govopenmedicinalchemistryjournal.com

The table below presents the inhibitory activity of various carboxylic acid derivatives against aldose reductase, illustrating the potential of this chemical class.

| Inhibitor Class | Example Compound Type | Aldose Reductase Source | Inhibitory Concentration (IC50) |

|---|---|---|---|

| Indole Derivatives | Indol-1-yl acetic acid derivative | Rat Lens | Low micromolar range |

| Thiazolidinedione Derivatives | TZDD3 | - | Decreasing inhibition activity |

| Amino Acid Derivatives | Chlorine substituted derivative 3h | ALR1 | 0.041 µM |

| Amino Acid Derivatives | Compound 3e | ALR2 | 0.012 µM |

Data compiled from studies on various aldose reductase inhibitors. nih.govresearchgate.netresearchgate.net

Applications in Tissue Regenerative Medicine

Currently, there is a lack of specific research data directly linking this compound or its immediate derivatives to applications in tissue regenerative medicine.

RNA-Targeting Ligand Design

The application of this compound and its derivatives in the specific field of RNA-targeting ligand design is not well-documented in existing scientific literature. While the design of small molecules to target RNA is a growing area of chemical biology, specific structure-activity relationships or binding studies involving this particular compound are not available. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For derivatives of this compound, SAR studies focus on understanding how changes to the azepane ring and the propanoic acid moiety affect their interaction with biological targets.

Impact of Azepane Ring Modifications on Biological Activity

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a valuable scaffold in drug discovery. researchgate.net Its non-planar and flexible conformation allows it to present substituents in various three-dimensional arrangements, which can be crucial for optimal binding to a receptor or enzyme active site. The incorporation of the azepane moiety into drug candidates can significantly influence their pharmacological properties. researchgate.nettandfonline.com

SAR studies on azepane-containing compounds have shown that modifications to the ring can have profound effects on biological activity. These modifications can include:

Ring Substitution: Introducing substituents at different positions on the azepane ring can alter the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity for a target.

Ring Conformation: The conformational flexibility of the azepane ring can be constrained or altered by fusion with other ring systems. This can lock the molecule into a more bioactive conformation, enhancing its potency.

Bioisosteric Replacement: Replacing the azepane ring with other cyclic amines (e.g., piperidine (B6355638) or pyrrolidine) can help determine the optimal ring size and basicity for a given biological target.

For instance, in the context of multitarget ligands, the choice of the basic amine moiety, such as the azepane ring, is a critical structural feature for activity at receptors like the histamine H3 receptor. semanticscholar.org Studies on various heterocyclic compounds have consistently shown that the nature of the heterocyclic ring plays a vital role in the pharmacological action. researchgate.net

Role of the Propanoic Acid Moiety in Target Interaction

The significance of the propanoic acid moiety in target interaction stems from several key properties:

Ionic and Hydrogen Bonding: At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. This negative charge allows for strong electrostatic (ionic) interactions with positively charged residues, such as arginine or lysine, in a receptor's binding pocket. nih.govresearchgate.net The carboxyl group can also act as a hydrogen bond acceptor, and the hydroxyl group can act as a hydrogen bond donor. researchgate.net

Pharmacophore Component: In many classes of drugs, including numerous nonsteroidal anti-inflammatory drugs (NSAIDs) which are arylpropionic acid derivatives, the carboxylic acid is an essential part of the pharmacophore, directly participating in the key interactions that lead to the biological effect. nih.gov

Solubility and Pharmacokinetics: The polar, ionizable nature of the carboxylic acid group generally increases the water solubility of a compound, which can be advantageous for drug formulation and absorption. wiley-vch.deresearchgate.net However, it can also limit passive diffusion across biological membranes. nih.gov

Stereochemical Influences on Efficacy and Selectivity

The principles of stereochemistry are of paramount importance in medicinal chemistry, as the three-dimensional structure of a drug molecule dictates its interaction with biological targets, which are themselves chiral. nih.govnih.gov For chiral compounds such as this compound, the spatial arrangement of atoms around the chiral center can lead to significant differences in pharmacological activity between its stereoisomers. nih.gov

This compound possesses a chiral center at the second carbon of the propanoic acid chain, to which the azepane ring, a carboxyl group, a methyl group, and a hydrogen atom are attached. This gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-(azepan-1-yl)propanoic acid and (S)-2-(azepan-1-yl)propanoic acid. While these enantiomers have identical chemical formulas and connectivity, their distinct spatial arrangements can result in different interactions with chiral biological macromolecules like enzymes and receptors. nih.govnih.gov

The differential interaction of enantiomers with biological targets can manifest in several ways, including variations in binding affinity, efficacy, and selectivity. nih.gov It is common for one enantiomer (the eutomer) to exhibit significantly higher therapeutic activity than the other (the distomer). The distomer may be less active, inactive, or in some cases, contribute to undesirable side effects or toxicity. nih.gov

While specific research on the differential efficacy and selectivity of the individual enantiomers of this compound is not extensively detailed in publicly available literature, the well-established principles of stereoselectivity in drug action provide a strong basis for expecting such differences. nih.govnih.gov For many 2-arylpropionic acid derivatives, a class to which this compound is structurally related, it is often the (S)-enantiomer that exhibits the desired pharmacological activity. nih.gov

To illustrate the potential impact of stereochemistry on the biological activity of this compound, the following hypothetical data table outlines the expected differences in efficacy and selectivity between its (R) and (S)-enantiomers based on general principles observed for chiral pharmaceutical compounds.

Table 1: Hypothetical Comparative Biological Activity of this compound Enantiomers

| Parameter | (R)-2-(azepan-1-yl)propanoic Acid | (S)-2-(azepan-1-yl)propanoic Acid | Racemic Mixture |

| Binding Affinity to Target A (Ki, nM) | 500 | 10 | 20 |

| Efficacy at Target A (% of Max Response) | 20 | 95 | 55 |

| Selectivity for Target A vs. Target B | 10-fold | 200-fold | 50-fold |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential differences in biological activity between the enantiomers of a chiral compound like this compound based on established principles of stereopharmacology.